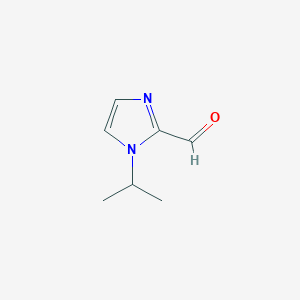1-Isopropyl-1H-imidazole-2-carbaldehyde
CAS No.: 53332-64-2
Cat. No.: VC2350849
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53332-64-2 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 1-propan-2-ylimidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C7H10N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-6H,1-2H3 |
| Standard InChI Key | WAEJIEIBRIUGNH-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=CN=C1C=O |
| Canonical SMILES | CC(C)N1C=CN=C1C=O |
Introduction
Chemical Structure and Properties
Structural Features
1-Isopropyl-1H-imidazole-2-carbaldehyde is a five-membered imidazole ring substituted with an isopropyl group at the N1 position and a carbaldehyde group at the C2 position. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. The SMILES notation CC(C)N1C=CN=C1C=O and InChIKey WAEJIEIBRIUGNH-UHFFFAOYSA-N uniquely identify the compound.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| CAS Registry Number | 53332-64-2 |
| IUPAC Name | 1-propan-2-ylimidazole-2-carbaldehyde |
The carbaldehyde group enhances reactivity, enabling participation in nucleophilic additions, condensations, and cycloadditions. The isopropyl substituent introduces steric and electronic effects, influencing solubility and interaction with biological targets.
Synthesis Methods
Alkylation of Imidazole Precursors
The primary synthetic route involves alkylation of 1H-imidazole-2-carbaldehyde with isopropyl halides (e.g., 2-iodopropane) in the presence of a base. Key steps include:
-
Base Selection: Potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., N,N-dimethylformamide, DMF).
-
Reaction Conditions: Elevated temperatures (often reflux) to drive nucleophilic substitution.
-
Yield Optimization: Reaction times and solvent polarity are critical for achieving high purity.
| Reagent | Role |
|---|---|
| 1H-imidazole-2-carbaldehyde | Precursor |
| 2-iodopropane | Alkylating agent |
| K₂CO₃ | Base for deprotonation |
| DMF | Solvent |
Alternative Routes
Condensation reactions between substituted imidazoles and aldehyde sources (e.g., formic acid) under controlled conditions are also employed. These methods leverage the stability of the imidazole core to form the carbaldehyde moiety.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a building block for synthesizing bioactive molecules, particularly heterocyclic drugs. Its reactivity enables:
-
Schiff Base Formation: Condensation with amines to form imine derivatives.
-
Cycloadditions: Participation in Diels-Alder reactions to generate fused-ring systems.
| Reaction Type | Example Product |
|---|---|
| Nucleophilic Addition | Secondary alcohols (Grignard reagents) |
| Condensation | Schiff bases with primary amines |
| Cycloaddition | Bicyclic heterocycles |
Materials Science
While direct applications in materials science are less documented, the compound’s ability to coordinate metal ions suggests potential utility in:
-
Metal-Organic Frameworks (MOFs): Ligand design for stable coordination networks.
-
Photoresponsive Polymers: Incorporation into light-sensitive materials via cross-linking.
| Target Interaction | Mechanism |
|---|---|
| Kinase Inhibition | Competitive binding to ATP sites |
| Antimicrobial Action | Membrane disruption or enzyme inhibition |
Research Gaps
Current data on biological efficacy is limited to in vitro studies. Specific minimum inhibitory concentrations (MICs) against microbial strains or IC₅₀ values for enzyme inhibition remain unpublished in peer-reviewed literature. Further studies are required to validate therapeutic potential.
| Hazard | Mitigation Strategy |
|---|---|
| Skin/Irritation | Immediate washing with soap |
| Eye Exposure | Flush with water for 15 minutes |
| Ingestion | Seek medical attention |
Regulatory Status
The compound is classified for research use only, with no approved applications in human or veterinary medicine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume